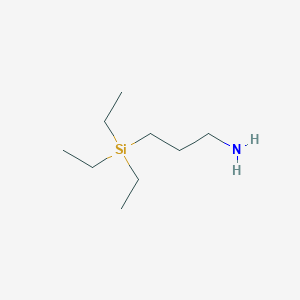
1-Propanamine, 3-(triethylsilyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 3-(triethylsilyl)-(9CI) is an organic compound, also known as N-tert-butoxycarbonyl-3-(triethylsilyl)propylamine. It is commonly used in scientific research for its ability to act as a protecting group in organic synthesis. In
Wirkmechanismus
The mechanism of action of 1-Propanamine, 3-(triethylsilyl)-(9CI) involves the formation of a covalent bond between the protecting group and the primary amine. This bond prevents unwanted reactions from occurring during the synthesis process. The protecting group can be removed using an acid catalyst, which cleaves the covalent bond and restores the primary amine.
Biochemische Und Physiologische Effekte
There are no known biochemical or physiological effects of 1-Propanamine, 3-(triethylsilyl)-(9CI). It is a synthetic compound that is not found in nature and is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Propanamine, 3-(triethylsilyl)-(9CI) in lab experiments include its ability to protect primary amines from unwanted reactions during synthesis, its compatibility with a wide range of reaction conditions, and its ease of removal using an acid catalyst. The limitations of using this compound include its cost, its potential toxicity, and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for research involving 1-Propanamine, 3-(triethylsilyl)-(9CI). One area of interest is the development of new protecting groups that are more efficient and easier to remove than 1-Propanamine, 3-(triethylsilyl)-(9CI). Another area of interest is the use of this compound in the synthesis of new pharmaceuticals and other biologically active compounds. Finally, research could be conducted to investigate the potential toxicity of this compound and to develop safer handling procedures for it.
Synthesemethoden
1-Propanamine, 3-(triethylsilyl)-(9CI) can be synthesized through a two-step process. The first step involves the reaction of 3-bromopropyltrimethylsilane with 1-Propanamine, 3-(triethylsilyl)-(9CI)ycarbonylpropylamine in the presence of a base. The second step involves the deprotection of the 1-Propanamine, 3-(triethylsilyl)-(9CI)ycarbonyl group using an acid catalyst.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 3-(triethylsilyl)-(9CI) is commonly used in scientific research as a protecting group in organic synthesis. It is used to protect primary amines from unwanted reactions during the synthesis of peptides and other organic compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds.
Eigenschaften
CAS-Nummer |
17887-09-1 |
|---|---|
Produktname |
1-Propanamine, 3-(triethylsilyl)-(9CI) |
Molekularformel |
C9H23NSi |
Molekulargewicht |
173.37 g/mol |
IUPAC-Name |
3-triethylsilylpropan-1-amine |
InChI |
InChI=1S/C9H23NSi/c1-4-11(5-2,6-3)9-7-8-10/h4-10H2,1-3H3 |
InChI-Schlüssel |
XJZNCUDTWKPVBJ-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CCCN |
Kanonische SMILES |
CC[Si](CC)(CC)CCCN |
Andere CAS-Nummern |
17887-09-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



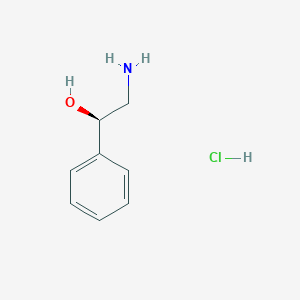
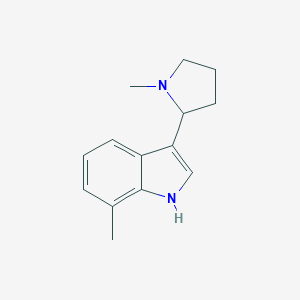
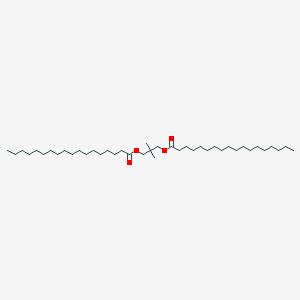
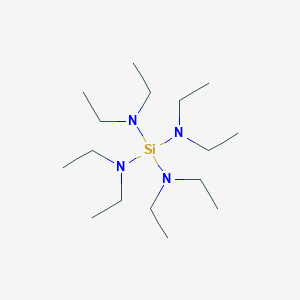
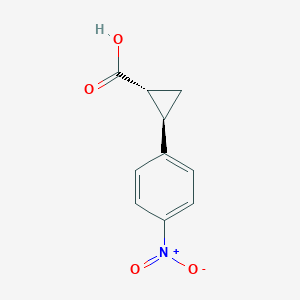
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)
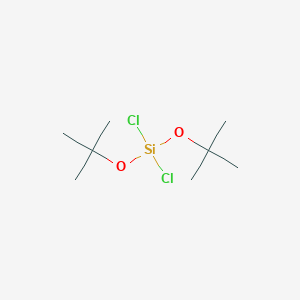
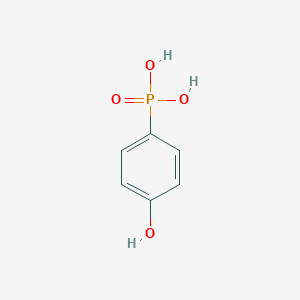
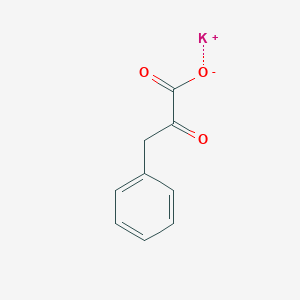
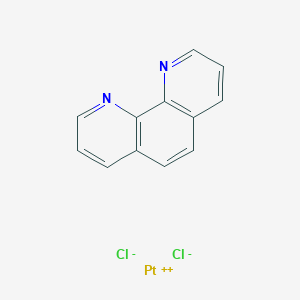
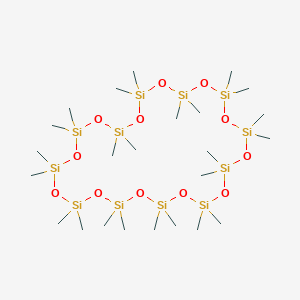
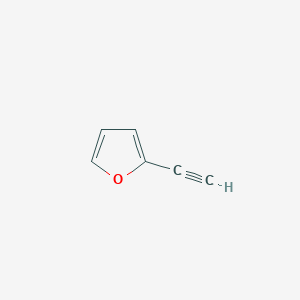
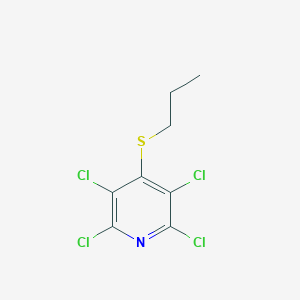
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)